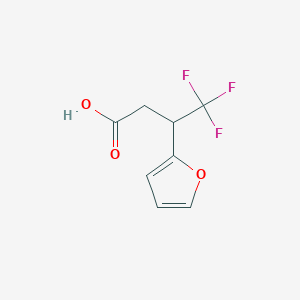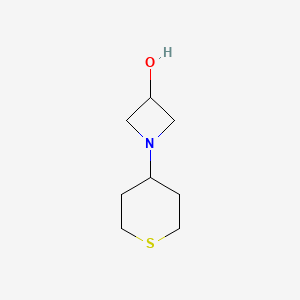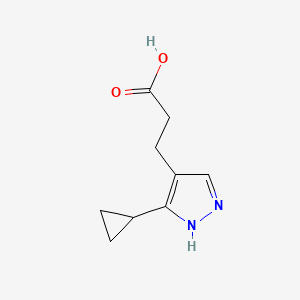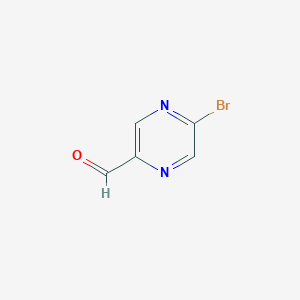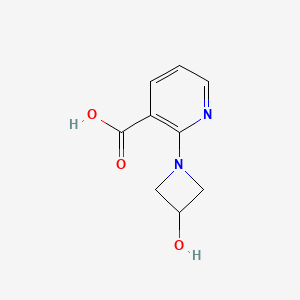
3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
“3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid” is a pyrazole-derived compound with potential applications in both medical and industry fields due to its unique chemical and biological properties. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The molecular formula of “3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid” is C13H14N2O2 and its molecular weight is 230.26 g/mol.Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid and related compounds have been synthesized through various chemical reactions, emphasizing their significance in organic synthesis and medicinal chemistry. One method involves a simple and rapid synthesis of 1,3-diarylpyrazol-4-yl propanoic acids using Meldrum's acid from corresponding carboxaldehydes, indicating their potential in creating biologically active molecules due to the pyrazole ring's pharmacophore properties. This process is notable for its one-step approach, offering an economical and effective method for synthesizing such compounds, highlighting their applications in treating diseases like diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006).
Structural and Functional Analysis
The structural and functional analysis of 3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid derivatives has been a subject of interest. For example, the regiospecific syntheses of certain derivatives, along with their structural determination through single-crystal X-ray analysis, demonstrate the complex nature of these compounds. Such analyses are crucial for understanding the molecular framework and properties, facilitating their application in various scientific and pharmacological studies (Kumarasinghe, Hruby, & Nichol, 2009).
Hydrogel Modification
Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcases the versatility of 3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid derivatives in material science. These modifications aim to enhance the hydrogels' properties for potential medical applications, including their antibacterial and antifungal activities, which are pivotal for developing new therapeutic materials (Aly & El-Mohdy, 2015).
Antioxidant Activities
Another study focuses on synthesizing (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and evaluating their antioxidant activity. This research highlights the potential health benefits of these compounds, particularly those with methoxy substituents on the aromatic ring, displaying greater antioxidant activity. Such findings underscore the importance of 3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid derivatives in developing antioxidant agents (Lavanya, Padmavathi, & Padmaja, 2014).
Mécanisme D'action
While the specific mechanism of action for “3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid” is not mentioned in the search results, it’s worth noting that pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propriétés
IUPAC Name |
3-(1-benzylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUWHGLBDXWIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472409.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B1472410.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
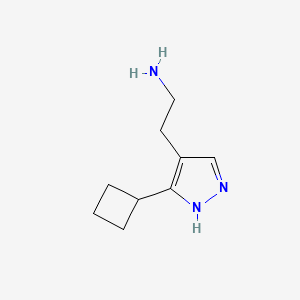
![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

![3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472419.png)
